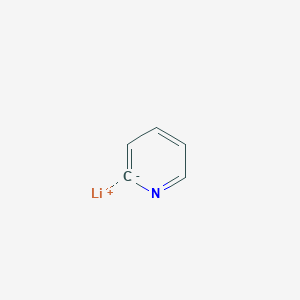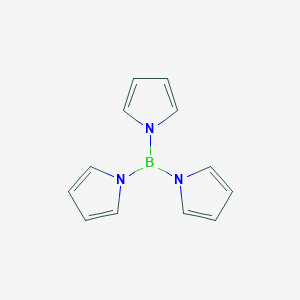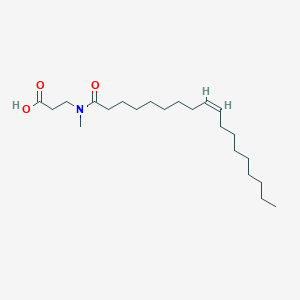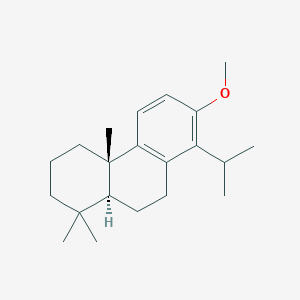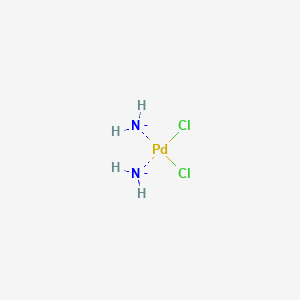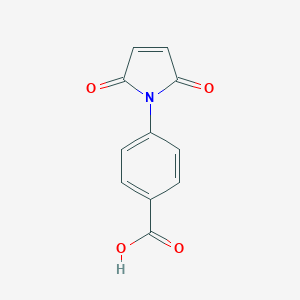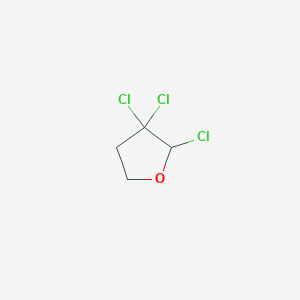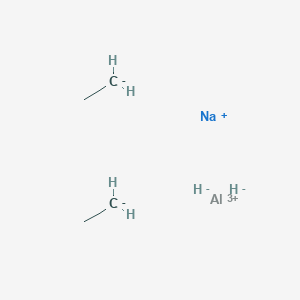
Sodium aluminum diethyldihydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium aluminum diethyldihydride (NaAlH4) is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of hydrogen storage. It is a white, crystalline powder that is highly reactive and can be synthesized using various methods. In
Wirkmechanismus
Sodium aluminum diethyldihydride is a strong reducing agent that can donate hydride ions (H-) to various organic compounds, resulting in the reduction of the organic compound and the formation of aluminum oxide (Al2O3) and hydrogen gas (H2). The mechanism of action involves the transfer of hydride ions from Sodium aluminum diethyldihydride to the organic compound, resulting in the formation of an alkoxide intermediate, which then undergoes hydrolysis to form the reduced organic compound.
Biochemical and Physiological Effects:
Sodium aluminum diethyldihydride is highly reactive and can cause severe burns and eye damage upon contact with skin or eyes. It is also toxic when ingested or inhaled and can cause respiratory problems. Due to its high reactivity, Sodium aluminum diethyldihydride should be handled with extreme caution and in a well-ventilated area.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium aluminum diethyldihydride has several advantages for lab experiments, including its high reactivity, low cost, and ease of synthesis. However, it also has several limitations, including its air and moisture sensitivity, which requires it to be handled in an inert atmosphere, and its potential for explosive decomposition when exposed to heat or moisture.
Zukünftige Richtungen
There are several future directions for research on Sodium aluminum diethyldihydride, including the development of new synthesis methods that are more efficient and environmentally friendly, the optimization of its hydrogen storage properties, and the exploration of its potential applications in other fields, such as catalysis and energy storage.
In conclusion, Sodium aluminum diethyldihydride is a highly reactive chemical compound that has gained significant interest in scientific research due to its potential applications in the field of hydrogen storage. It can be synthesized using various methods and has been studied for its potential use as a reducing agent in organic synthesis. However, it also has several limitations and should be handled with extreme caution. There are several future directions for research on Sodium aluminum diethyldihydride, including the development of new synthesis methods and the optimization of its hydrogen storage properties.
Synthesemethoden
Sodium aluminum diethyldihydride can be synthesized using various methods, including the reaction between sodium hydride (NaH) and aluminum chloride (AlCl3), the reaction between sodium borohydride (NaBH4) and aluminum chloride, and the reaction between sodium hydride and aluminum powder. The most commonly used method is the reaction between NaH and AlCl3, which involves the reduction of aluminum chloride by sodium hydride in anhydrous diethyl ether.
Wissenschaftliche Forschungsanwendungen
Sodium aluminum diethyldihydride has been widely studied for its potential applications in the field of hydrogen storage. It is a promising candidate for hydrogen storage due to its high hydrogen content (10.6 wt%), low molecular weight, and high gravimetric and volumetric hydrogen densities. It has also been studied for its potential use as a reducing agent in organic synthesis.
Eigenschaften
CAS-Nummer |
17836-88-3 |
|---|---|
Produktname |
Sodium aluminum diethyldihydride |
Molekularformel |
C4H12AlNa |
Molekulargewicht |
110.11 g/mol |
IUPAC-Name |
aluminum;sodium;ethane;hydride |
InChI |
InChI=1S/2C2H5.Al.Na.2H/c2*1-2;;;;/h2*1H2,2H3;;;;/q2*-1;+3;+1;2*-1 |
InChI-Schlüssel |
IHDCPKOFXPTMDE-UHFFFAOYSA-N |
SMILES |
[H-].[H-].C[CH2-].C[CH2-].[Na+].[Al+3] |
Kanonische SMILES |
[H-].[H-].C[CH2-].C[CH2-].[Na+].[Al+3] |
Andere CAS-Nummern |
1767-40-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






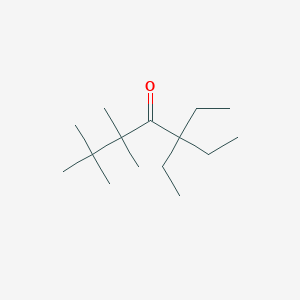
![2-Chloronaphtho[2,1-d]thiazole](/img/structure/B95716.png)
